Boc-alpha-methyl-L-phenylalanine
CAS No.: 111771-58-5
Cat. No.: VC0111165
Molecular Formula: C₁₅H₂₁NO₄
Molecular Weight: 279.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111771-58-5 |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 |
| IUPAC Name | (2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Synonyms
Structural Description
The compound’s IUPAC name is N-tert-butoxycarbonyl-alpha-methyl-L-phenylalanine, and its HELM notation is PEPTIDE1{[CC@(C(=O)O)NC(=O)OC(C)(C)C]} . The 3D structure confirms the BOC group’s orientation and the methyl group’s position relative to the phenyl ring (Figure 1) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 111771-58-5, 53940-88-8 |
| Solubility | Organic solvents (DCM, DMF) |
| BOC Removal Condition | Acidic (e.g., TFA) |
Synonyms
Synthesis and Production Methods
BOC Protection Chemistry
The synthesis involves reacting alpha-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., tetramethylguanidine) to selectively protect the amino group . This method ensures minimal racemization due to the steric hindrance from the alpha-methyl group .
Reaction Steps
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Amino Group Activation: The carboxylate is deprotonated by the base, facilitating nucleophilic attack on Boc₂O.
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BOC Incorporation: The tert-butoxycarbonyl group attaches to the amino nitrogen, forming a stable carbamate linkage.
Industrial-Scale Production
Commercial production employs solid-phase peptide synthesis (SPPS) protocols, where Boc-alpha-methyl-L-phenylalanine is coupled to resin-bound peptides using reagents like dicyclohexylcarbodiimide (DCC) or HBTU . The BOC group is removed under acidic conditions (e.g., 50% trifluoroacetic acid in DCM) to expose the free amine for subsequent couplings .
Applications in Peptide Synthesis and Drug Development
Role in Peptide Synthesis
Boc-alpha-methyl-L-phenylalanine serves as a building block in SPPS, enabling the incorporation of non-natural amino acids with enhanced metabolic stability . Its steric bulk reduces side-chain reactivity, minimizing undesired intramolecular cyclization or racemization .
Example Applications
Kinin B₁ Receptor Antagonists
Boc-alpha-methyl-L-phenylalanine derivatives have been used in designing kinin B₁ receptor antagonists (e.g., R 892, R 913, R 914) . These analogs exhibit:
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High Antagonistic Potency: pA₂ values of 7.7–8.8 at human and rabbit B₁ receptors .
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Enzyme Resistance: Stability against angiotensin-converting enzyme (ACE) and aminopeptidases .
Mechanism: The alpha-methyl group enhances hydrophobic interactions with receptor pockets, improving binding affinity and selectivity .
Anti-Bacterial Peptides
Boc-protected dipeptides (e.g., Boc-Phe-Trp-OMe) demonstrate broad-spectrum anti-bacterial activity through:
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Membrane Permeabilization: Disruption of outer and inner bacterial membranes .
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Biofilm Eradication: Crystal violet assays confirm biofilm disruption at MIC₉₀ values of 230–400 μg/mL .
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Self-Assembly: Formation of fibril and spherical nanostructures that enhance bacterial targeting .
Research Findings and Pharmacological Studies
Anti-Bacterial Peptide Studies
A 2025 study evaluated Boc-protected dipeptides against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . Key findings include:
| Parameter | Result |
|---|---|
| MIC₉₀ Values | 230–400 μg/mL (broad-spectrum efficacy) |
| Cytotoxicity | Non-toxic to human cells (hemolysis < 5%) |
| Mechanism | Membrane disruption via nanostructure formation (SEM confirmed) . |
Structure-Activity Relationship (SAR)
The alpha-methyl group’s role in peptide self-assembly was investigated in anti-bacterial studies:
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Hydrophobic Interactions: The methyl group enhances π-π stacking with aromatic residues (e.g., Trp), driving nanostructure formation .
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Steric Effects: Reduced backbone flexibility limits conformational freedom, favoring specific aggregation pathways .
| Hazard | Prevention |
|---|---|
| Skin/Irritation | Wear gloves and lab coats; avoid prolonged contact. |
| Respiratory Exposure | Use fume hoods when handling powders. |
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